Maltosaccharide

Beschreibung

Maltosaccharides are oligosaccharides composed of α-1,4-linked glucose units, primarily involved in bacterial carbohydrate metabolism. In Streptococcus pneumoniae, maltosaccharides (e.g., maltose, maltotriose, maltotetraose) are critical substrates regulated by the mal operons, which encode uptake and metabolic enzymes . The transcriptional repressor MalR, a member of the LacI-GalR family, tightly regulates these operons by binding to operator sequences with varying affinities (malMP > malXCD), enabling differential repression and induction by maltosaccharides . Maltosaccharides also serve as substrates for glycogen synthesis in eukaryotes, where glycogenin binds maltosaccharides to initiate glycogen biogenesis via conformational plasticity .

Eigenschaften

Molekularformel |

C18H32O16 |

|---|---|

Molekulargewicht |

504.4 g/mol |

IUPAC-Name |

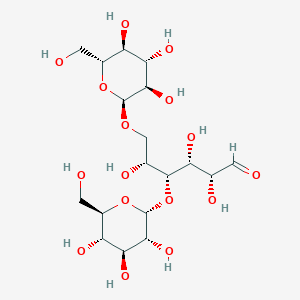

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 |

InChI-Schlüssel |

FOMCONPAMXXLBX-MQHGYYCBSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

- Key Structural Distinctions :

2.2 Metabolic Pathway Regulation

Bacterial Systems :

- S. pneumoniae: this compound uptake (malXCD) and metabolism (malMP) are uncoupled, with MalR showing higher repression of malMP . Induction pathways vary for maltose, maltotriose, and maltotetraose .

- Escherichia coli: Despite structural similarity, the maltose regulon in E. coli is evolutionarily distinct, relying on the activator MalT rather than MalR .

- Lactococcus lactis: Utilizes LacI-GalR family repressors akin to MalR but with divergent operator binding specificities .

- Enzymatic Processing: Rhizopus glucoamylase hydrolyzes maltosaccharides with turnover rates (e.g., maltose: 4.6 s⁻¹; maltotriose: 23–33 s⁻¹) lower than α-D-glucosyl fluoride (53.7 s⁻¹), suggesting substrate binding inefficiency post-cleavage . Bacillus halodurans α-amylase preferentially cleaves maltosaccharides ≥DP7, yielding 30% DP6 and 20% DP7 from starch .

Key Research Findings

- Genetic Regulation: MalR’s differential operator binding (malMP > malXCD) in S. pneumoniae allows graded repression, optimizing energy use during this compound induction . The mal regulon in S. coli, highlighting convergent evolution .

Enzyme-Substrate Specificity :

- Technological Utility: this compound-derived internal standards improve MS-based quantitation of structurally distinct oligosaccharides (e.g., fructosaccharides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.